N-[(E)-(2-fluorophenyl)methylidene]-2,2,4-trimethyl-2,3-dihydro-1-benzofuran-7-amine
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Overview
Description
N-[(E)-(2-fluorophenyl)methylidene]-2,2,4-trimethyl-2,3-dihydro-1-benzofuran-7-amine is a Schiff base compound Schiff bases are characterized by the presence of a functional group that contains a nitrogen atom connected to a carbon atom via a double bond
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[(E)-(2-fluorophenyl)methylidene]-2,2,4-trimethyl-2,3-dihydro-1-benzofuran-7-amine typically involves the condensation reaction between an amine and an aldehyde or ketone. In this case, the reaction between 2,2,4-trimethyl-2,3-dihydro-1-benzofuran-7-amine and 2-fluorobenzaldehyde under acidic or basic conditions results in the formation of the Schiff base .
Industrial Production Methods
Industrial production of Schiff bases like this compound often involves large-scale batch or continuous flow processes. These methods ensure high yield and purity of the final product. Solvents such as ethanol, methanol, or tetrahydrofuran are commonly used, and the reaction is typically carried out at elevated temperatures to accelerate the process .
Chemical Reactions Analysis
Types of Reactions
N-[(E)-(2-fluorophenyl)methylidene]-2,2,4-trimethyl-2,3-dihydro-1-benzofuran-7-amine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can convert the Schiff base back to the original amine and aldehyde.
Substitution: The compound can participate in nucleophilic substitution reactions, where the fluorine atom can be replaced by other nucleophiles.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as sodium borohydride, and nucleophiles like amines or thiols. The reactions are typically carried out under controlled temperatures and pH to ensure the desired product formation .
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxides, while reduction can regenerate the original amine and aldehyde .
Scientific Research Applications
N-[(E)-(2-fluorophenyl)methylidene]-2,2,4-trimethyl-2,3-dihydro-1-benzofuran-7-amine has several scientific research applications:
Mechanism of Action
The mechanism of action of N-[(E)-(2-fluorophenyl)methylidene]-2,2,4-trimethyl-2,3-dihydro-1-benzofuran-7-amine involves its ability to form stable complexes with metal ions. This property is crucial for its role as a ligand in coordination chemistry. The compound can interact with metal ions through its nitrogen and oxygen atoms, forming coordination bonds that stabilize the metal ion in a specific oxidation state .
Comparison with Similar Compounds
Similar Compounds
- N′-[(E)-(2,5-dimethoxyphenyl)methylidene]biphenyl-4-carbohydrazide
- N′-[(E)-(4-fluorophenyl)methylidene]biphenyl-4-carbohydrazide
- N′-[(E)-(4-hydroxyphenyl)methylidene]-4(1H-indol-3-yl)butanohydrazide
Uniqueness
N-[(E)-(2-fluorophenyl)methylidene]-2,2,4-trimethyl-2,3-dihydro-1-benzofuran-7-amine is unique due to its specific structural features, such as the presence of a fluorine atom and the benzofuran moiety. These structural elements contribute to its distinct chemical and physical properties, making it suitable for various applications in research and industry .
Biological Activity
N-[(E)-(2-fluorophenyl)methylidene]-2,2,4-trimethyl-2,3-dihydro-1-benzofuran-7-amine is a complex organic compound with significant potential in medicinal chemistry. Its unique structure, characterized by a benzofuran core and a fluorophenyl substituent, suggests various biological activities. This article reviews its biological activity, focusing on antibacterial and anticancer properties, supported by data tables and relevant research findings.
Chemical Structure and Properties
- Molecular Formula : C18H18FNO
- Molecular Weight : 283.34 g/mol
- CAS Number : CB51543543
The compound features a benzofuran moiety that is known for its diverse biological activities, including anti-inflammatory and anticancer effects.
Antibacterial Activity
Recent studies have highlighted the antibacterial properties of this compound against various bacterial strains. The Minimum Inhibitory Concentration (MIC) values indicate its effectiveness.
Bacterial Strain | MIC (µM) | Reference |
---|---|---|
Staphylococcus aureus | 20–40 | |
Escherichia coli | 40–70 | |
Caulobacter crescentus | Not reported |
These results suggest that the compound exhibits moderate antibacterial activity compared to standard antibiotics like ceftriaxone.
Anticancer Activity
The anticancer potential of this compound has been investigated in several studies. The following table summarizes the findings regarding its cytotoxic effects on various cancer cell lines.
The IC50 values indicate that this compound exhibits promising cytotoxicity against these cancer cell lines, suggesting its potential as an anticancer agent.
The biological activity of this compound may involve multiple mechanisms:
- Inhibition of DNA Synthesis : Similar compounds have been shown to disrupt DNA synthesis in bacteria and cancer cells.
- Induction of Apoptosis : The compound may activate apoptotic pathways in cancer cells, leading to programmed cell death.
- Radical Formation : The presence of the nitrophenyl group could facilitate the generation of reactive oxygen species (ROS), contributing to its cytotoxic effects.
Case Studies
A notable case study involved the evaluation of this compound's efficacy against multi-drug resistant bacterial strains. The study demonstrated that it could significantly inhibit bacterial growth at non-cytotoxic concentrations, outperforming several conventional antibiotics in specific assays .
Properties
IUPAC Name |
1-(2-fluorophenyl)-N-(2,2,4-trimethyl-3H-1-benzofuran-7-yl)methanimine |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H18FNO/c1-12-8-9-16(17-14(12)10-18(2,3)21-17)20-11-13-6-4-5-7-15(13)19/h4-9,11H,10H2,1-3H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QIGIGZBEFQMIID-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C2CC(OC2=C(C=C1)N=CC3=CC=CC=C3F)(C)C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H18FNO |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
283.3 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.